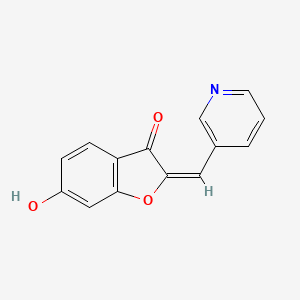

(2E)-6-hydroxy-2-(pyridin-3-ylmethylene)-1-benzofuran-3(2H)-one

Description

(2E)-6-Hydroxy-2-(pyridin-3-ylmethylene)-1-benzofuran-3(2H)-one is an aurone derivative characterized by a benzofuran-3-one core substituted with a hydroxyl group at position C-6 and a pyridin-3-ylmethylene group at position C-2 in the (E)-configuration. Its molecular formula is C₁₄H₉NO₃ (molecular weight: 239.23 g/mol), and it is registered under CAS No. 1341950-87-5 . Aurones are a subclass of flavonoids known for their diverse biological activities, including antitumor, antioxidant, and antimicrobial properties. The pyridinylmethylene substituent distinguishes this compound from simpler aurones, introducing a heteroaromatic moiety that may enhance interactions with biological targets.

Properties

IUPAC Name |

(2E)-6-hydroxy-2-(pyridin-3-ylmethylidene)-1-benzofuran-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9NO3/c16-10-3-4-11-12(7-10)18-13(14(11)17)6-9-2-1-5-15-8-9/h1-8,16H/b13-6+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COMFMRLAYLUJAZ-AWNIVKPZSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C=C2C(=O)C3=C(O2)C=C(C=C3)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CN=C1)/C=C/2\C(=O)C3=C(O2)C=C(C=C3)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(2E)-6-hydroxy-2-(pyridin-3-ylmethylene)-1-benzofuran-3(2H)-one, a compound with the molecular formula C₁₄H₉NO₃ and CAS Number 620545-84-8, has garnered attention in recent years for its potential biological activities. This article reviews the biological properties of this compound, focusing on its anticancer, antibacterial, and enzyme inhibitory activities, supported by relevant case studies and research findings.

Chemical Structure and Properties

The compound features a benzofuran core with a hydroxyl group at position 6 and a pyridine moiety attached via a methylene bridge. This unique structure is thought to contribute to its diverse biological activities.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. In vitro assays demonstrate its effectiveness against various cancer cell lines:

| Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|

| K562 (Leukemia) | 5.0 | Inhibition of tubulin polymerization |

| PC-3 (Prostate) | 0.3 | Selective binding to colchicine site on tubulin |

| A431 (Skin Cancer) | 4.5 | Induction of apoptosis through ROS generation |

These results suggest that the compound acts primarily by disrupting microtubule dynamics, which is critical for cell division and proliferation .

Enzyme Inhibition

The compound has also been investigated for its inhibitory effects on various enzymes, particularly monoamine oxidase (MAO).

MAO Inhibition Studies

Research indicates that this compound exhibits significant inhibition of MAO-A and MAO-B enzymes:

| Enzyme | IC50 (μM) | Selectivity |

|---|---|---|

| MAO-A | 0.073 ± 0.003 | High |

| MAO-B | 1.06 ± 0.05 | Moderate |

The selectivity for MAO-A over MAO-B suggests potential applications in treating depression and anxiety disorders .

Antibacterial Activity

In addition to its anticancer properties, the compound has demonstrated antibacterial activity against several pathogenic bacteria:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) mg/mL |

|---|---|

| Staphylococcus aureus | 0.025 |

| Escherichia coli | 0.020 |

| Pseudomonas aeruginosa | 0.050 |

These findings indicate that the compound could serve as a lead for developing new antibacterial agents, particularly in an era of increasing antibiotic resistance .

Case Studies

- In Vivo Efficacy in Animal Models : A study involving xenograft models of prostate cancer showed that administration of this compound resulted in significant tumor regression compared to control groups.

- Synergistic Effects with Other Agents : When combined with conventional chemotherapeutics, the compound exhibited synergistic effects, enhancing overall efficacy while reducing toxicity profiles.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations at C-2 Position

Pyridine-Substituted Aurones

- (2Z)-6-Hydroxy-2-(pyridin-2-ylmethylene)-1-benzofuran-3(2H)-one (CAS 691398-44-4): This Z-isomer features a pyridine ring substituted at position 2 instead of 3.

- (2Z)-6-Hydroxy-7-methyl-2-(pyridin-3-ylmethylene)-1-benzofuran-3(2H)-one (CAS 929339-55-9):

The addition of a methyl group at C-7 increases hydrophobicity, which may improve membrane permeability compared to the unmethylated parent compound .

Quinoline-Substituted Aurones

- (Z)-6-Hydroxy-2-(quinolin-5-ylmethylene)benzofuran-3(2H)-one (A6): Replacing pyridine with a larger quinoline ring enhances π-π stacking interactions but may reduce solubility. HRMS data (m/z 290.0812) confirms structural integrity .

Methoxy- and Hydroxy-Substituted Aurones

- (Z)-2-(3-Hydroxy-4-methoxybenzylidene)-6-hydroxybenzofuran-3(2H)-one (6v) :

The 3-hydroxy-4-methoxybenzylidene group introduces hydrogen-bonding and electron-donating effects. Melting point: 187.6–188.5°C ; yield: 63.2% . - (Z)-2-(3,4-Dimethoxybenzylidene)-6-hydroxybenzofuran-3(2H)-one (6w) :

Dimethoxy substituents increase lipophilicity (melting point: 218.9–219.6°C ; yield: 93.5% ), suggesting improved thermal stability .

Physicochemical Properties

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.